molecular formula C9H6F2O4 B2965221 1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-4-methyl- CAS No. 162506-80-1

1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-4-methyl-

Cat. No.: B2965221
CAS No.: 162506-80-1
M. Wt: 216.14
InChI Key: WZWWABXHLNOYJW-UHFFFAOYSA-N
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Description

“1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-4-methyl-” is a chemical compound with the molecular formula C8H4F2O4 . It is a derivative of 1,3-Benzodioxole-5-carboxylic acid, which has the molecular formula C8H6O4 .


Molecular Structure Analysis

The molecular structure of “1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-4-methyl-” can be represented by the molecular formula C8H4F2O4 . This indicates that the compound contains 8 carbon atoms, 4 hydrogen atoms, 2 fluorine atoms, and 4 oxygen atoms .

Scientific Research Applications

Preparation and Reactivity

  • The organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one and related compounds can be prepared in high yield through reactions involving 1-hydroxybenziodoxoles. These derivatives facilitate various organic transformations, demonstrating the utility of benzodioxole derivatives in synthesizing complex molecules (Zhdankin et al., 1996).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of benzodioxole have been explored for their potential as endothelin receptor antagonists, highlighting the importance of the benzodioxole group in developing compounds with selective biological activity (Tasker et al., 1997).

Synthetic Chemistry

  • The conversion of 2,2-difluoro-1,3-benzodioxole into a wide array of derivates showcases the compound's role as a precursor in synthesizing diverse organic molecules. This transformation underlines the synthetic flexibility offered by the acidic properties of 1,3-benzodioxoles (Schlosser et al., 2003).

Chiral Analysis and Derivatization

  • 1,3-Benzodioxole derivatives have been designed as chiral derivatizing agents for analytical purposes, including enantiomer analyses of biomolecules. This application underscores the compound's utility in analytical chemistry, especially in resolving chiral compounds (Nishida et al., 2001).

Material Science

  • In material science, 1,3-Benzodioxole derivatives have been used to synthesize coordination polymers, highlighting their utility in creating novel materials with potential applications in catalysis, molecular recognition, and as luminescent materials (He et al., 2020).

Medicinal Chemistry

  • The exploration of 1,3-benzodioxole derivatives in medicinal chemistry, particularly their evaluation as anticancer, DNA-binding, and antibacterial agents, reflects the compound's significance in developing new therapeutic agents. This includes the synthesis of novel scaffolds for drug discovery (Gupta et al., 2016).

Safety and Hazards

The compound “1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-4-methyl-” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Mechanism of Action

Properties

IUPAC Name

2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O4/c1-4-5(8(12)13)2-3-6-7(4)15-9(10,11)14-6/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWWABXHLNOYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(O2)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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